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Compound of Interest

Compound Name: Di-p-tolyl sulphide

Cat. No.: B1580934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4,4'-dimethyldiphenyl sulphide. The information presented herein is essential for the

identification, characterization, and quality control of this compound in research and

development settings. This document includes a summary of its nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental

protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4,4'-dimethyldiphenyl sulphide.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.25 d 4H Ar-H (ortho to S)

7.10 d 4H Ar-H (meta to S)

2.32 s 6H -CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm). Data is representative.
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Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

136.5 Ar-C (para to S)

132.0 Ar-C (ipso, attached to S)

130.0 Ar-C (meta to S)

129.5 Ar-C (ortho to S)

21.0 -CH₃

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm). Data is representative.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3025 Medium C-H stretch (aromatic)

2920 Medium C-H stretch (aliphatic, -CH₃)

1595 Strong C=C stretch (aromatic ring)

1490 Strong C=C stretch (aromatic ring)

810 Strong
C-H bend (para-disubstituted

aromatic)

690 Medium C-S stretch

Sample preparation: KBr pellet. Data is representative.

Table 4: Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

214 100 [M]⁺ (Molecular Ion)

199 40 [M - CH₃]⁺

184 15 [M - 2CH₃]⁺

121 30 [C₇H₇S]⁺

91 50 [C₇H₇]⁺ (Tropylium ion)

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a Bruker WM-360 spectrometer. The sample is

prepared by dissolving approximately 10-20 mg of 4,4'-dimethyldiphenyl sulphide in 0.7 mL of

deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard. For ¹H

NMR, 16 scans are acquired with a relaxation delay of 1 second. For ¹³C NMR, 256 scans are

acquired with a relaxation delay of 2 seconds. The data is processed using standard Fourier

transform and baseline correction procedures.

Infrared (IR) Spectroscopy
IR spectra are obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A small

amount of 4,4'-dimethyldiphenyl sulphide (approximately 1-2 mg) is finely ground with

anhydrous potassium bromide (KBr) (approximately 100-200 mg) in an agate mortar and

pestle. The resulting mixture is then compressed into a thin, transparent pellet using a hydraulic

press. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectra are acquired on a Thermo Fisher Scientific ISQ EC single quadrupole GC-MS

system. The sample is introduced via a direct insertion probe. Electron ionization (EI) is

performed at an electron energy of 70 eV. The ion source temperature is maintained at 230°C,

and the mass analyzer is scanned over a mass-to-charge ratio (m/z) range of 50-500.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4,4'-dimethyldiphenyl sulphide.
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Caption: Workflow of Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Characterization of 4,4'-Dimethyldiphenyl
Sulphide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1580934#spectroscopic-data-nmr-ir-ms-of-4-4-
dimethyldiphenyl-sulphide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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